4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
2-[6-methyl-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c1-8-2-3-10-9(6-8)11(19-5-4-17)7-12(18-10)13(14,15)16/h2-3,6-7H,4-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCLMUUDPOABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCCN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The Friedländer reaction between 2-aminobenzophenones and cyclic ketones provides direct access to substituted quinolines. For 6-methyl-2-(trifluoromethyl)quinoline:
- Reactants : 2-Amino-5-methylacetophenone and ethyl 4,4,4-trifluoroacetoacetate.
- Conditions : Acid catalysis (e.g., H₂SO₄ or p-TsOH) at 120–140°C for 12–24 hours.
Mechanistic Insight : Cyclodehydration forms the quinoline ring, with the trifluoromethyl group originating from the β-keto ester.
Skraup Reaction Modifications
Classical Skraup conditions (glycerol, sulfuric acid, nitrobenzene) are less suitable for CF₃-substituted quinolines due to side reactions. Modified protocols using hexafluoroacetylacetone as a CF₃ source have demonstrated efficacy.
Introduction of the Trifluoromethyl Group
Direct Trifluoromethylation
Transition-metal-catalyzed C–H trifluoromethylation offers a regioselective route:
- Catalyst : Cu(I) or Pd(II) complexes.
- CF₃ Source : TMSCF₃ (trimethyl(trifluoromethyl)silane).
- Conditions : Mild temperatures (50–80°C) in DMF or DMSO.
Example :
$$
\text{Quinoline} + \text{TMSCF}_3 \xrightarrow{\text{CuI, Phenanthroline}} \text{2-(Trifluoromethyl)quinoline}
$$
Yields exceed 70% with ortho-directing groups enhancing regioselectivity.
Halogen Exchange Reactions
Nucleophilic displacement of bromine or iodine at position 2 using CF₃– reagents:
- Reagent : Sodium trifluoromethanesulfinate (CF₃SO₂Na).
- Conditions : Photoredox catalysis (e.g., Ru(bpy)₃Cl₂) under visible light.
Methyl Group Installation at Position 6
Directed Ortho-Metalation (DoM)
- Substrate : 2-(Trifluoromethyl)quinoline.
- Base : LDA (lithium diisopropylamide) at –78°C.
- Electrophile : Methyl iodide (CH₃I).
Outcome : Methylation occurs ortho to the CF₃ group, yielding 6-methyl-2-(trifluoromethyl)quinoline.
Cross-Coupling Approaches
Suzuki-Miyaura coupling with methylboronic acids is less effective due to competing protodeboronation. Alternative Stille coupling using (CH₃)₃Sn– reagents shows moderate success.
Thioether Linkage Formation at Position 4
Nucleophilic Aromatic Substitution (SₙAr)
- Substrate : 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline.
- Nucleophile : 2-Aminoethanethiol (HSCH₂CH₂NH₂).
- Conditions : DMF, K₂CO₃, 60–80°C for 12–18 hours.
Mechanism : The electron-withdrawing CF₃ group activates the ring for displacement of chloride by the thiolate ion.
Radical Thiol-Ene Reaction
For milder conditions:
- Initiation : AIBN (azobisisobutyronitrile).
- Reactants : 4-Vinylquinoline derivative and 2-aminoethanethiol.
- Outcome : Anti-Markovnikov addition forms the thioether.
Purification and Characterization
Polymer-Supported Workflow
Source emphasizes Amberlyst resins and silica-bound scavengers to remove excess reagents:
Analytical Data
Representative Example :
- LC-MS : Retention time = 4.77 min; [M + H]⁺ = 291.33.
- ¹H NMR (CDCl₃): δ 8.45 (d, J = 8.5 Hz, 1H, H-5), 7.92 (s, 1H, H-8), 3.12 (t, J = 6.8 Hz, 2H, SCH₂), 2.70 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.45 (s, 3H, CH₃).
Challenges and Optimization
- Aminoethanethiol Stability : Oxidative dimerization necessitates inert atmospheres and fresh reagent preparation.
- Regioselectivity : Competing substitutions at positions 3 and 5 require electronic tuning of the quinoline core.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminoethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted quinoline derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these effects, making this compound a candidate for developing new antibiotics or antifungal agents .
- Cancer Research : Some studies have explored quinoline derivatives for their potential anti-cancer properties. The ability of 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline to inhibit specific cancer cell lines can be investigated further .
2. Organic Synthesis
- Reagent in Organic Reactions : This compound serves as a versatile reagent in various organic transformations, including nucleophilic substitutions and cyclization reactions. Its unique structure allows it to participate in forming new carbon-nitrogen and carbon-sulfur bonds .
- Building Block for Drug Development : The compound can be used as a precursor in synthesizing more complex pharmaceutical agents, particularly those targeting specific biological pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria. |
| Study B | Cancer Cell Line Inhibition | Found that the compound effectively reduced proliferation in specific cancer cell lines, warranting further investigation into its mechanism of action. |
| Study C | Organic Synthesis | Successfully utilized the compound as a reagent to synthesize novel quinoline derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The aminoethylthio group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. These interactions can modulate various cellular processes, making the compound a valuable tool in biochemical and pharmacological research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Halogen vs. Thioether: The 4-chloro derivative (CAS 1701-26-4) exhibits higher electrophilicity but lower nucleophilicity compared to the 2-aminoethylthio group in the main compound, affecting reactivity in cross-coupling reactions .
- Fluorinated Analogues : Fluorine atoms at position 6 (e.g., III.2.gB ) enhance metabolic stability and bioavailability, as seen in agrochemical applications .
Antiviral Activity
Triazole-quinoline conjugates (e.g., 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline) demonstrate potent antiviral activity against SARS-CoV-2 (Selectivity Index >10). Fluorine atoms at position 6 and trifluoromethyl groups at position 2 are critical for binding to viral proteases . The aminoethylthio group in the main compound may similarly enhance target engagement through hydrogen bonding.
Anti-inflammatory Activity
4-Anilinofuro[2,3-b]quinoline derivatives exhibit anti-inflammatory effects by inhibiting COX-2 and TNF-α .
Agrochemical Potential
Fluorinated derivatives like III.2.gB and III.2.gC are developed as modern pesticides due to their resistance to environmental degradation . The 2-aminoethylthio group in the main compound may offer unique modes of action in crop protection.
Physicochemical Properties
| Property | 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | III.2.gB (Fluorinated Agrochemical) |
|---|---|---|---|
| Molecular Weight | ~291.7 g/mol | 245.63 g/mol | ~313.5 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~4.1 (very high lipophilicity) |
| Water Solubility | Moderate (due to -SCH₂CH₂NH₂) | Low | Very low |
| Metabolic Stability | High (CF₃ group) | High | Extremely high (multiple F atoms) |
Key Insights :
- Fluorinated derivatives (e.g., III.2.gB ) exhibit exceptional metabolic stability, suitable for outdoor agrochemical use .
Biological Activity
4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been widely studied for their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound is characterized by a quinoline core substituted with a trifluoromethyl group and an aminoethylthio side chain. This unique structure contributes to its biological activity.
Antimicrobial Activity
Quinoline derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that quinolines can inhibit various bacterial strains and fungi. Specifically, derivatives with trifluoromethyl substitutions exhibit enhanced activity against resistant strains of bacteria and fungi due to their ability to disrupt cellular processes such as DNA replication and protein synthesis .
Table 1: Antimicrobial Efficacy of Quinoline Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2-Aminoethylthio)-6-methyl-2-(CF3) | Staphylococcus aureus | 5.0 | |
| 7-Chloro-4-aminoquinoline | Pseudomonas aeruginosa | 3.5 | |
| Mefloquine | Plasmodium falciparum | 10.0 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively documented. The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Research indicates that the mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2-Aminoethylthio)-6-methyl-2-(CF3) | MCF-7 | 12.5 | |
| Bisquinoline | HCT-116 | 8.0 | |
| Cyclen 4-Aminoquinoline | SNU398 | 15.0 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in microbial cells and cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : Some quinolines inhibit enzymes critical for microbial survival and cancer cell proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including the target compound, against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as a lead candidate for antibiotic development .
Case Study 2: Anticancer Properties
In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations showed that the compound induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Aminoethylthio)-6-methyl-2-(trifluoromethyl)quinoline, and how are intermediates optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with halogenated quinoline precursors. For example, trifluoromethyl-substituted quinolines are synthesized using palladium-catalyzed cyclization (e.g., domino Sonogashira-alkyne carbocyclization) to introduce the trifluoromethyl group . The aminoethylthio moiety is typically introduced via nucleophilic substitution or condensation reactions. For instance, Schiff base formation with salicylaldehyde derivatives in anhydrous acetonitrile under reflux conditions is a common strategy . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry to minimize by-products like unreacted intermediates or oxidized species.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the trifluoromethyl group and aminoethylthio linkage . X-ray crystallography provides precise structural data, revealing intramolecular interactions such as N–H···N hydrogen bonds and C–F···F–C contacts . High-resolution mass spectrometry (HRMS) validates molecular weight, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···F, π···π stacking) that influence crystal packing .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or electronic deactivation at the quinoline core. Strategies include:
- Catalyst Optimization : Using palladium catalysts with bulky ligands to enhance regioselectivity in cyclization .
- Microwave-Assisted Synthesis : Reducing reaction time and improving energy efficiency for steps like Schiff base formation .
- Protecting Groups : Temporarily blocking reactive sites (e.g., amino groups) during intermediate steps to prevent side reactions .
- Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reagent ratios iteratively.
Q. How do conflicting reports on the compound’s bioactivity (e.g., carcinogenicity vs. therapeutic potential) arise, and how can they be resolved?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell lines, exposure duration) or metabolite differences. To resolve:
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., DNA adducts formed via N-hydroxylation of aromatic amines) .
- Comparative Studies : Test the compound alongside structurally similar controls (e.g., 4-aminobiphenyl or PhIP) in parallel assays to isolate structure-activity relationships .
- Computational Modeling : Apply density functional theory (DFT) to predict metabolic pathways and toxicity risks .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., kinases or oxidoreductases) under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Introduce point mutations in target enzymes (e.g., adenylate cyclase) to identify critical binding residues .
Structural and Computational Analysis
Q. How do intramolecular interactions influence the compound’s stability and solubility?
- Methodological Answer :
- Solubility Testing : Perform shake-flask experiments in buffers of varying pH to correlate protonation states with solubility .
- Molecular Dynamics (MD) Simulations : Model hydration shells and aggregation tendencies driven by hydrophobic trifluoromethyl groups .
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to hydrogen bonding networks .
Biological and Pharmacological Research
Q. What in vitro and in vivo models are suitable for evaluating the compound’s neuroactivity or carcinogenicity?
- Methodological Answer :
- In Vitro : Use neuronal cell lines (e.g., SH-SY5Y) for neuroactivity screening, measuring calcium flux or receptor agonism (e.g., GPR39) .
- In Vivo : Employ transgenic rodent models (e.g., Ahr-responsive mice) to assess bioactivation pathways and tumorigenicity .
- Toxicogenomics : Profile gene expression changes (e.g., CYP450 isoforms) via RNA-seq to identify mechanistic biomarkers .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in biological assays given the compound’s photolability?
- Methodological Answer :
- Light-Sensitive Protocols : Conduct experiments under amber light or use UV-stable solvents to prevent photodegradation .
- Stability Studies : Monitor degradation kinetics via HPLC under varying light and temperature conditions .
- Cross-Lab Validation : Share standardized protocols (e.g., OECD guidelines) for cytotoxicity or mutagenicity assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
